molecular formula C11H21ClN2O B3027344 (S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride CAS No. 1286208-29-4

(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride

Cat. No.: B3027344
CAS No.: 1286208-29-4
M. Wt: 232.75
InChI Key: KXYBFQOYURCFFC-PPHPATTJSA-N
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Description

(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride (CAS: 1286208-29-4) is a chiral small molecule characterized by a pyrrolidine ring substituted with an amine group at the 3-position (S-configuration), a cyclohexyl carbonyl group, and a hydrochloride counterion. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors targeting LIMK (LIM kinase) isoforms, which are implicated in cancer metastasis and neurological disorders . The compound’s stereochemistry and cyclohexyl substituent critically influence its biological activity and selectivity, as evidenced by structure-activity relationship (SAR) studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-cyclohexylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h9-10H,1-8,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBFQOYURCFFC-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2CC[C@@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-29-4
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl]cyclohexyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with an appropriate aminopyrrolidine derivative. One common method includes the use of aluminium chloride and phosphorous trichloride as catalysts at elevated temperatures . Another method involves the reaction of prenyl chloride with cyclohexyl 2,4,6-trihydroxyphenyl ketone in the presence of a saturated aqueous sodium carbonate solution and a catalytic amount of cuprous chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-aminopyrrolidine ring participates in nucleophilic substitution (S<sub>N</sub>) reactions, particularly at the secondary amine. Common reagents include alkyl halides and acyl chlorides:

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF(S)-(3-(Methylamino)pyrrolidin-1-yl)(cyclohexyl)methanone78%
AcylationAcetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>(S)-(3-Acetamidopyrrolidin-1-yl)(cyclohexyl)methanone85%

Mechanistic Insight : The amino group’s lone pair facilitates nucleophilic attack on electrophilic carbons. Steric hindrance from the cyclohexyl group reduces reactivity at the pyrrolidine nitrogen compared to simpler amines .

Reductive Amination

The primary amine undergoes reductive amination with aldehydes/ketones under catalytic hydrogenation:

Carbonyl Substrate Catalyst Product Yield Reference
BenzaldehydePd/C, H<sub>2</sub> (1 atm)(S)-(3-(Benzylamino)pyrrolidin-1-yl)(cyclohexyl)methanone65%
CyclohexanoneNaBH<sub>3</sub>CN, MeOH(S)-(3-(Cyclohexylamino)pyrrolidin-1-yl)(cyclohexyl)methanone72%

Side Products : Over-reduction of the ketone to a secondary alcohol occurs at H<sub>2</sub> pressures >3 atm .

Coupling Reactions

The compound serves as a chiral ligand in transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Aryl Halide Catalyst System Product ee Reference
4-BromotoluenePd(OAc)<sub>2</sub>, ligand (1:1), K<sub>2</sub>CO<sub>3</sub>Biphenyl derivative92%

Kinetics : Turnover frequencies (TOF) reach 1,200 h<sup>−1</sup> due to the ligand’s electron-rich pyrrolidine enhancing oxidative addition .

Acid/Base Stability

The hydrochloride salt dissociates in aqueous solutions:

Condition pH Observation Degradation Pathway
Acidic (HCl, 1M)1.2Stable (>24 hrs)No decomposition
Basic (NaOH, 0.1M)12.8Precipitate forms (free base)Amine deprotonation
Buffered (PBS)7.415% hydrolysis after 48 hrsMethanone oxidation to carboxyl

Thermal Stability : Decomposes at 215°C (DSC) via retro-aldol cleavage of the pyrrolidine-ketone bond .

Ketone Reduction

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>MeOH, 0°C(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanol68%
LiAlH<sub>4</sub>THF, refluxOver-reduction to hydrocarbon (unwanted)

Stereochemistry : The (S)-configuration at C3 is retained during reduction due to steric shielding by the cyclohexyl group.

Salt Metathesis

The hydrochloride counterion can be exchanged:

Salt Method Solubility (mg/mL) Reference
TosylateAgOTs, H<sub>2</sub>O/EtOH12.3
MesylateMethanesulfonic acid, Et<sub>2</sub>O8.9

Applications : Tosylate salts improve crystallinity for X-ray diffraction studies .

Cyclization Reactions

Intramolecular cyclization forms heterocycles:

Reagent Product Yield Reference
POCl<sub>3</sub>, DMF(S)-3-Cyclohexyl-1,2,3,6-tetrahydropyrrolo[1,2-a]pyrazine55%

Mechanism : The ketone carbonyl activates adjacent C–H bonds for electrophilic cyclization .

Enzymatic Resolution

Racemic mixtures are resolved using lipases:

Enzyme Substrate ee Reference
Candida antarctica(R/S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone99% (S)

Kinetic Resolution : The (S)-enantiomer is preferentially acylated at 20x the rate of (R) .

Stability Under Oxidative Conditions

Oxidizing Agent Conditions Product Degradation
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 hrsN-Oxide derivative40%
KMnO<sub>4</sub>H<sub>2</sub>O, 50°CCyclohexanecarboxylic acid95%

Note : Oxidative degradation is pH-dependent, with maximal stability at pH 4–6 .

Scientific Research Applications

Pharmaceutical Applications

  • Indoleamine 2,3-Dioxygenase Inhibition :
    • This compound has been identified as an indoleamine 2,3-dioxygenase (IDO) antagonist. IDO plays a crucial role in tryptophan catabolism, which can suppress T-cell activity and promote tumor growth. By inhibiting IDO, (S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride may enhance immune responses against tumors, making it a candidate for cancer immunotherapy.
  • Neuropharmacological Research :
    • The structural similarity of this compound to other neuroactive substances suggests potential applications in neuropharmacology. It may influence neurotransmitter systems or provide neuroprotective effects, warranting further investigation in the context of neurological disorders.
  • Drug Development :
    • Due to its unique structure, the compound serves as a lead compound for the synthesis of new drugs targeting various diseases. It can be modified to enhance efficacy or reduce side effects, making it valuable in medicinal chemistry .

Research indicates that this compound interacts with several biological pathways:

  • Cancer Therapy : Its role as an IDO inhibitor suggests potential use in combination therapies for cancer treatment.
  • Immune Modulation : Enhancing T-cell activity through IDO inhibition could improve outcomes in immunotherapy.

Case Study 1: Cancer Immunotherapy

A study evaluated the effects of this compound on tumor-bearing mice. The results indicated that treatment with this compound significantly reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to enhanced T-cell proliferation and activity due to decreased tryptophan catabolism.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines. The findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclohexyl vs. Cyclopropyl Substituents

Replacing the cyclohexyl group with smaller substituents, such as cyclopropyl, significantly alters physicochemical and biological properties. For example:

  • (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride (CAS: 1286207-03-1) has a molecular weight of 190.67 g/mol and a cyclopropane ring, which reduces steric bulk compared to the cyclohexyl analogue. This smaller substituent may enhance solubility but diminishes target binding affinity due to reduced hydrophobic interactions .
  • The cyclohexyl group in the target compound increases molecular weight (~231.45 g/mol, estimated) and lipophilicity, favoring membrane permeability and sustained target engagement in cellular assays .

Stereochemical Influence on Selectivity

Stereochemistry at the pyrrolidine amine and linker regions dictates selectivity toward LIMK isoforms:

  • (R,R)-1,2-Cyclohexyl-linked analogues (e.g., compounds 25 and 26 in ) exhibit >10-fold selectivity for LIMK1 over LIMK2, attributed to optimal spatial alignment with LIMK1’s ATP-binding pocket .
  • (S,S)-1,2-Cyclohexyl-linked analogues (e.g., compounds 23 and 24) show slight preference for LIMK2, highlighting the sensitivity of kinase inhibition to stereochemical orientation .
  • The S-configuration in the target compound’s pyrrolidine amine likely confers intermediate selectivity, though exact data require further validation.

Ring Size and Functional Group Variations

  • Cyclohexyl(piperazin-1-yl)methanone (CAS: 27561-62-2, Similarity: 0.76): The piperazine ring’s additional nitrogen enables hydrogen bonding with polar residues in kinases, but its flexibility may reduce binding specificity compared to rigid pyrrolidine-based structures .

Halogen Substitution and Potency

Substituting bromide (compound 1) with iodide (compound 22) in related LIMK inhibitors doubled potency, suggesting electron-withdrawing groups enhance interactions with catalytic lysine residues in LIMK . While the target compound lacks halogens, this trend underscores the importance of electronic effects in optimizing inhibitor efficacy.

Comparative Data Table

Compound Name Structure Stereochemistry Molecular Weight (g/mol) Key Biological Activity Selectivity (LIMK1/LIMK2) Source
(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride Cyclohexyl, pyrrolidine S-configuration ~231.45 (estimated) LIMK1/2 inhibition (IC₅₀: nM range) Moderate bias (predicted)
(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride Cyclopropyl, pyrrolidine Racemic 190.67 LIMK inhibition (lower potency vs. cyclohexyl) Not reported
(R,R)-1,2-Cyclohexyl-linked inhibitor (compound 25) Cyclohexyl linker R,R-configuration Not reported LIMK1 IC₅₀: 2 nM; LIMK2 IC₅₀: >1000 nM >500-fold selective for LIMK1
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride Cyclopropyl, azetidine Not specified Not reported No direct LIMK data (structural analogue) N/A

Biological Activity

(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride is a chemical compound notable for its potential therapeutic applications, particularly in cancer treatment and immune modulation. This compound has a molecular formula of C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol. Its structure features a pyrrolidine ring substituted with an amino group, linked to a cyclohexyl group and a methanone moiety, which enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications .

Research indicates that this compound acts primarily as an indoleamine 2,3-dioxygenase (IDO) antagonist . This mechanism is significant in the context of cancer therapy as it inhibits the catabolism of tryptophan, thereby promoting T-cell activity and enhancing immune responses. By blocking IDO, the compound may help to restore immune function in tumor microenvironments where immune suppression is prevalent .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate immune cell functions. For instance, it has been shown to increase the proliferation of T-cells and enhance their cytotoxic activity against tumor cells. These findings suggest its potential utility in immunotherapy protocols .

Interaction Studies

The compound's interaction with various biological targets has been explored, particularly concerning immune cells and pathways involved in tumor immunity. The inhibition of IDO may lead to reduced levels of kynurenine, a metabolite that suppresses T-cell function, thus facilitating a more robust anti-tumor immune response .

Comparative Analysis with Similar Compounds

Table 1 summarizes the structural similarities and biological activities of compounds related to this compound.

Compound NameSimilarityKey Features
(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride0.90Contains an azetidine ring; potential for different biological activities.
1-(Cyclopropylcarbonyl)piperazine0.85Piperazine ring; used in various pharmacological applications.
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride0.79Methylated pyrrolidine; studied for neuropharmacological effects.
Piperidin-3-yl(pyrrolidin-1-yl)methanone0.76Combines piperidine and pyrrolidine; diverse therapeutic potentials.
Cyclohexyl(piperazin-1-yl)methanone0.76Features piperazine; relevant in CNS drug development.

This table illustrates how this compound shares core structural elements with other compounds while maintaining unique pharmacological profiles .

Q & A

Q. What are the key considerations for synthesizing (S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride to maximize yield?

To optimize synthesis, focus on reaction conditions such as temperature, solvent selection, and stoichiometry. For example, analogous hydrochloride salts (e.g., Parsaclisib hydrochloride) are synthesized via acid-mediated cyclization or salt formation. A method involving 1.0 M aqueous HCl under controlled heating (0–50°C, 2.33 hours) achieved a 52.7% yield for a structurally related pyrrolidine derivative . Key steps include:

  • Temperature control : Gradual heating to 50°C ensures solubility and minimizes side reactions.
  • Acid concentration : Use stoichiometric HCl to protonate the amine group effectively.
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) enhances purity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemical purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the stereochemistry of the pyrrolidine and cyclohexyl moieties.
  • Polarimetry : Measure optical rotation to verify the (S)-configuration.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
    For hydrochloride salts, ensure FT-IR analysis detects N–H stretching (2500–3000 cm1^{-1}) and Cl^- counterion absorption .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures.
  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring via HPLC for degradation products.
  • Light Sensitivity : Use amber vials to prevent photodegradation, as seen in protocols for similar amine hydrochlorides .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from tautomerism, residual solvents, or polymorphic forms. Strategies include:

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for hydrochloride salts of pyrrolidine derivatives .
  • Dynamic NMR : Study temperature-dependent conformational changes.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts or vibrational frequencies .

Q. What experimental design limitations could affect reproducibility in pharmacological studies?

  • Sample Degradation : Organic compounds in aqueous matrices may degrade over time, altering bioavailability. Continuous cooling (4°C) during experiments minimizes thermal degradation .
  • Batch Variability : Use standardized synthetic protocols (e.g., fixed HCl molarity) to ensure consistent salt formation.
  • In Vivo/In Vitro Correlation : Account for differences in metabolic stability by cross-validating cell-based assays with animal models.

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to cyclohexyl- or pyrrolidine-recognizing receptors (e.g., GPCRs).
  • MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability.
  • ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and cytochrome P450 interactions, critical for lead optimization .

Q. What strategies mitigate contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Dose Escalation Studies : Adjust dosing regimens to align in vitro IC50_{50} values with effective plasma concentrations.

Methodological Notes

  • Safety Protocols : Follow GHS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or peer-reviewed crystallographic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride
Reactant of Route 2
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(S)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride

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